molecular formula C7H8ClNO B1589973 (2-Chloro-5-methylpyridin-3-yl)methanol CAS No. 518314-64-2

(2-Chloro-5-methylpyridin-3-yl)methanol

Cat. No.: B1589973
CAS No.: 518314-64-2
M. Wt: 157.6 g/mol
InChI Key: ZKCWUUTWVUVPKI-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . It is a halogenated heterocyclic compound, specifically a chlorinated derivative of pyridine. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method involves the reaction of 3-methylpyridine with phosgene (COCl2) in the presence of a base such as trimethylamine at temperatures ranging from -30°C to +50°C . The intermediate product, trimethyl(5-methylpyridin-2-yl)ammonium chloride, is then further reacted with phosgene at temperatures between 50°C and 150°C to yield 2-chloro-5-methylpyridine . This intermediate can then be hydroxymethylated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydroxymethylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a methylpyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

Major products formed from these reactions include:

    Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.

    Reduction: 5-Methylpyridin-3-ylmethanol.

    Substitution: 2-Amino-5-methylpyridin-3-ylmethanol.

Scientific Research Applications

(2-Chloro-5-methylpyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and hydroxyl group allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chloro-5-methylpyridin-3-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the chlorine atom and hydroxyl group on the pyridine ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-chloro-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWUUTWVUVPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476605
Record name (2-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518314-64-2
Record name 2-Chloro-5-methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518314-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.65 g, 0.0167 moles) was added slowly to a well-stirred solution of 2-chloro-5-methylpyridine-3-carbaldehyde (1.3 g, 0.0084 moles) in methanol (20 ml) at 0° C. temperature over a period of 15 minutes. The reaction mass was further stirred for 2 hours at the same temperature. The solvent was removed under reduced pressure and the mass was quenched with water (25 ml). The mass was extracted with ethyl acetate (2×50 ml) and the layers separated. The organic layer was removed under reduced pressure. The residue so obtained was subjected to chromatographic purification on silica gel to give 2-chloro-3-hydroxymethyl-5-methylpyridine as a solid in 88 % yield.
Quantity
0.65 g
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1.3 g
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20 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

comprising reducing 2-chloro-5-methylpyridine-3-carbaldehyde with sodium borohydride to give 2-chloro-3-hydroxymethyl-5-methylpyridine, followed by reacting the 2-chloro-3-hydroxymethyl-5-methylpyridine thus obtained with thionyl chloride to give 2-chloro-3-chloromethyl-5-methylpyridine, followed by reacting the 2-chloro-3-chloromethyl-5-methylpyridine thus obtained with 2-nitroimino-1,3-diazacyclopentane in the presence of a base and an organic solvent, to give 1-(2-chloro-5-methyl-3-pyridylmethyl)-2-nitroiminoimidazolidine.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chloro-5-methylpyridin-3-yl)methanol
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